Methyl2-hydroxy-6-oxocyclohex-1-ene-1-carboxylate
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Overview
Description
Methyl 2-hydroxy-6-oxocyclohex-1-ene-1-carboxylate is an organic compound with the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol . This compound is known for its unique structure, which includes a hydroxyl group, a ketone group, and a carboxylate ester group on a cyclohexene ring. It is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-6-oxocyclohex-1-ene-1-carboxylate typically involves the reaction of cyclohexanone with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods: the synthetic route mentioned above can be scaled up with appropriate adjustments to reaction conditions and purification methods .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-hydroxy-6-oxocyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 2,6-dioxocyclohex-1-ene-1-carboxylate.
Reduction: Formation of 2-hydroxy-6-hydroxycyclohex-1-ene-1-carboxylate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-6-oxocyclohex-1-ene-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-6-oxocyclohex-1-ene-1-carboxylate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate: Known for its anticancer activities.
2-[(2,2-dimethylcyclopropyl)-carbonyl]cyclohexane-1,3-dione: Used as a herbicide.
Uniqueness: Methyl 2-hydroxy-6-oxocyclohex-1-ene-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research .
Properties
Molecular Formula |
C8H10O4 |
---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
methyl 2-hydroxy-6-oxocyclohexene-1-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-12-8(11)7-5(9)3-2-4-6(7)10/h9H,2-4H2,1H3 |
InChI Key |
JDVIYMCJTCCXAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(CCCC1=O)O |
Origin of Product |
United States |
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